molecular formula C18H17IN2O3 B14590384 1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide CAS No. 61367-78-0

1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide

Katalognummer: B14590384
CAS-Nummer: 61367-78-0
Molekulargewicht: 436.2 g/mol
InChI-Schlüssel: XFKZZXPAKPOLEZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and an isoquinolinium core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the development of advanced materials with specific chemical properties.

Wirkmechanismus

The mechanism by which 1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and nitrophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The isoquinolinium core may also participate in electron transfer processes, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the isoquinolinium core, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

61367-78-0

Molekularformel

C18H17IN2O3

Molekulargewicht

436.2 g/mol

IUPAC-Name

1-[(2-methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide

InChI

InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-7-14(13)17(19)12-15-16(20(21)22)8-5-9-18(15)23-2;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

XFKZZXPAKPOLEZ-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC=C3OC)[N+](=O)[O-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.